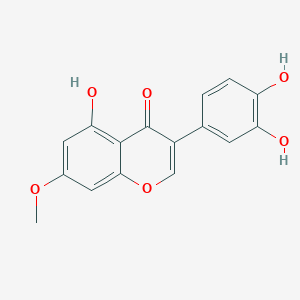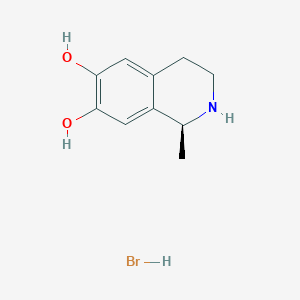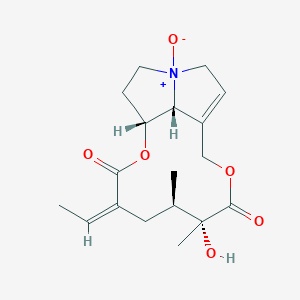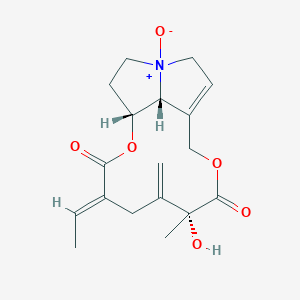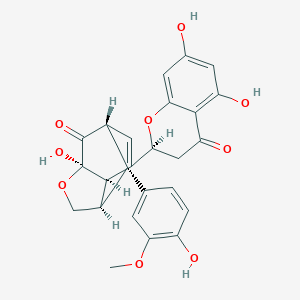
(+)-Silymonin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Silymonin is a flavonolignan compound found in the seeds of Silybum marianum (milk thistle) plant. It has been widely studied for its potential therapeutic effects on various diseases, including liver diseases, cancer, and diabetes.
Applications De Recherche Scientifique
Structure and Composition
- The structure of (+)-Silymonin, along with another flavanolignan named (-) Silandrin, was elucidated from a white flowering variety of Silybum marianum. These compounds were identified as 3-desoxy-isosilybin and 3-desoxy-silydianin, partly through spectroscopic investigations and chemical transformation into other derivatives and their partial synthesis (Szilági et al., 1981).
Therapeutic Applications and Effects
- Silybin and silymarin, closely related to (+)-Silymonin, have shown a range of applications beyond their traditional use as hepatoprotectants. They exhibit activities such as anticancer, canceroprotective, and hypocholesterolemic effects, impacting a variety of illnesses across different organs (Gazak et al., 2007).
- The antihepatotoxic effects of flavonolignans from Silybum marianum, including (+)-Silymonin, have been investigated, showing inhibitory actions in carbon tetrachloride-treated cultures and preventing cell lesions induced by galactosamine (Hikino et al., 1984).
Impact on Liver Damage and Regeneration
- Studies have demonstrated that silymarin, which includes (+)-Silymonin, can protect against liver damage caused by toxins such as fumonisin B1, while also enhancing hepatocyte proliferation and preventing apoptosis (He et al., 2004), (Sozmen et al., 2014).
Pharmacological Profile
- Silymarin's potential in liver diseases, as well as its safety, efficacy, and future uses, are well recognized. Its constituents like silybin and (+)-Silymonin offer protection through antioxidative, anti-lipid peroxidative, anti-inflammatory, and liver regenerating mechanisms (Pradhan & Girish, 2006).
Antioxidant and Anti-inflammatory Effects
- Silymarin, including (+)-Silymonin, is known for its antioxidant and anti-inflammatory effects, potentially providing a basis for its anticarcinogenic and cytoprotective roles. This involves inhibition of cell-signaling pathways such as NF-κB and modulation of various other molecular mechanisms (Manna et al., 1999).
Anticancer Activity
- The anticancer potential of silymarin has been extensively researched, showing its ability to suppress tumor cell proliferation, induce apoptosis, inhibit cell-survival kinases, and reduce inflammation, thereby suggesting its utility in cancer prevention and treatment (Agarwal et al., 2006), (Ramasamy & Agarwal, 2008).
Propriétés
Numéro CAS |
70815-31-5 |
|---|---|
Nom du produit |
(+)-Silymonin |
Formule moléculaire |
C25H22O9 |
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
(1R,3R,6R,7R,10R)-8-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one |
InChI |
InChI=1S/C25H22O9/c1-32-19-4-10(2-3-15(19)27)21-13-7-12(23-14(21)9-33-25(23,31)24(13)30)18-8-17(29)22-16(28)5-11(26)6-20(22)34-18/h2-7,13-14,18,21,23,26-28,31H,8-9H2,1H3/t13-,14-,18+,21+,23+,25-/m1/s1 |
Clé InChI |
YBGWTZSEYYMFJI-AXUSBXICSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@]4([C@H]3C(=C[C@H]2C4=O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Autres numéros CAS |
70815-31-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



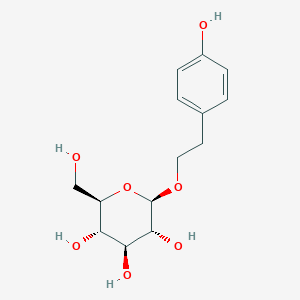
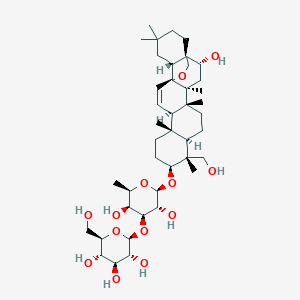
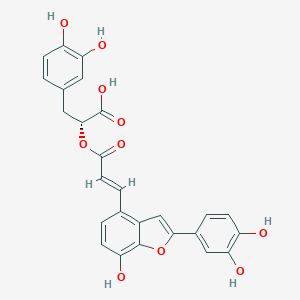
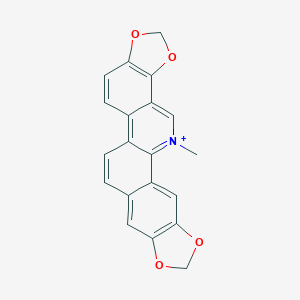
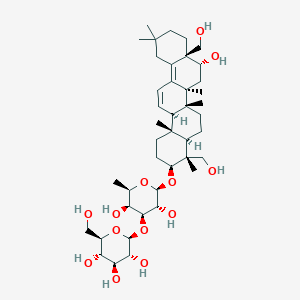
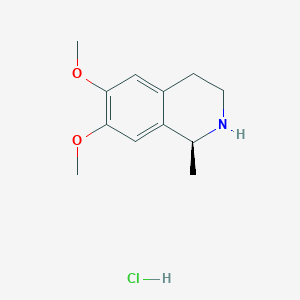
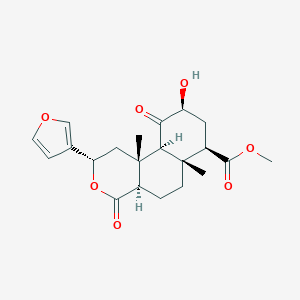
![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)
